molecular formula C14H11N B1345985 4-Cyano-4'-methylbiphenyl CAS No. 50670-50-3

4-Cyano-4'-methylbiphenyl

Cat. No. B1345985
CAS RN: 50670-50-3
M. Wt: 193.24 g/mol
InChI Key: QIBWMVSMTSYUSK-UHFFFAOYSA-N
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Patent
US05159082

Procedure details

3.56 g (20 mmol) of sodium p-tolunesulfinate, 2.75 g (20 mmol) of p-chlorobenzonitrile, 0.0225 g (0.1 mmol) of palladium acetate, 0.0478 g (0.12 mmol) of 1,2-bis(diphenylphosphino) ethane, 11.2 g (200 mmol) of calcium oxide and 60 ml of N-methyl-2-pyrrolidone were placed in a 100 ml round bottom flask and reacted at 150° C. in a nitrogen gas stream for 6 hours. After the completion of the reaction, the reaction mixture solution was analyzed by means of high performance liquid chromatography. The analysis showed that 4.9 mmol (yield 25%) of 4'-cyano-4-methyl-biphenyl was formed in the reaction mixture solution.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0.0225 g
Type
catalyst
Reaction Step One
Quantity
0.0478 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[O-2].[Ca+2]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN1CCCC1=O>[C:7]([C:6]1[CH:9]=[CH:10][C:3]([C:3]2[CH:10]=[CH:9][C:6]([CH3:7])=[CH:5][CH:4]=2)=[CH:4][CH:5]=1)#[N:8] |f:2.3,4.5.6,^1:0|

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
[Na]
Name
Quantity
2.75 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
11.2 g
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0.0225 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.0478 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 150° C. in a nitrogen gas stream for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.9 mmol
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.